

A Comparative Crystallographic Guide to 2-Acetylamino-3-bromo-5-methylpyridine Analogs

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Compound of Interest

Compound Name: 2-Acetylamino-3-bromo-5-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of analogs of **2-Acetylamino-3-bromo-5-methylpyridine**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for the title compound, this guide focuses on two closely related analogs: 2-Amino-3-bromopyridine and 2-Bromo-5-methylpyridine. By examining the structural and physicochemical properties of these analogs, researchers can infer potential characteristics of **2-Acetylamino-3-bromo-5-methylpyridine** and design future experiments.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two analog compounds, providing a basis for structural comparison.

Parameter	2-Amino-3-bromopyridine	2-Bromo-5-methylpyridine[1]
CCDC Number	868125[2]	1447662[1]
Chemical Formula	C ₅ H ₅ BrN ₂ [2]	C ₆ H ₆ BrN[1]
Molecular Weight	173.01[2]	172.02
Crystal System	Monoclinic	Monoclinic[1]
Space Group	P2 ₁ /n	P 1 2 ₁ /m 1[1]
Unit Cell Dimensions	a = 3.932(1) Å, b = 14.881(3) Å, c = 10.613(2) Å, β = 93.50(2)°	a = 6.1889 Å, b = 6.614 Å, c = 7.835 Å, β = 93.503°[1]
Volume (Å ³)	619.2(2)	320.0
Z	4	2

Physicochemical and Performance Data

This table presents a comparison of key physicochemical properties and available performance data for the analog compounds. This information is crucial for understanding their potential applications and for predicting the properties of related structures.

Property	2-Amino-3-bromopyridine	2-Bromo-5-methylpyridine	2-Acetylamino-3-bromo-5-methylpyridine (Predicted/Reported)
Melting Point (°C)	63-67	41-43[3]	111-115[4]
Bioactivity	Precursor for synthesis of various biologically active molecules, including potential enzyme inhibitors.	Used in the synthesis of ligands for metal complexes; potential biochemical reagent. [1][5]	Potential therapeutic agent in oncology and infectious diseases.[6]
Solubility	Soluble in common organic solvents.	Soluble in ethanol/water.[1]	Information not widely available.

Experimental Protocols

Synthesis of 2-Acetylamino-3-bromo-5-methylpyridine Analogs

The synthesis of these pyridine derivatives generally involves a multi-step process. Below is a representative protocol for the synthesis of a brominated 2-aminopyridine derivative, which can be adapted for the specific target compounds.

Step 1: Acetylation of 2-Amino-3-methylpyridine

- To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., acetic anhydride), slowly add the acetylating agent.[7]
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[7]
- After completion, cool the reaction mixture to room temperature.[7]

Step 2: Bromination

- To the cooled reaction mixture from Step 1, add liquid bromine dropwise at a controlled temperature (e.g., 20-25°C).[7]
- After the addition is complete, heat the mixture (e.g., to 50-60°C) for a specified period (e.g., 2-3 hours).[7]
- Quench the reaction by adding water and then neutralize with a base solution (e.g., sodium hydroxide).[7]
- Isolate the crude product by filtration.[7]

Step 3: Purification

- Purify the crude product by recrystallization from a suitable solvent to obtain the desired 2-amino-3-methyl-5-bromopyridine.[7]

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for determining the three-dimensional atomic structure of a compound.

1. Crystal Growth:

- Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol/water). [1]

2. Data Collection:

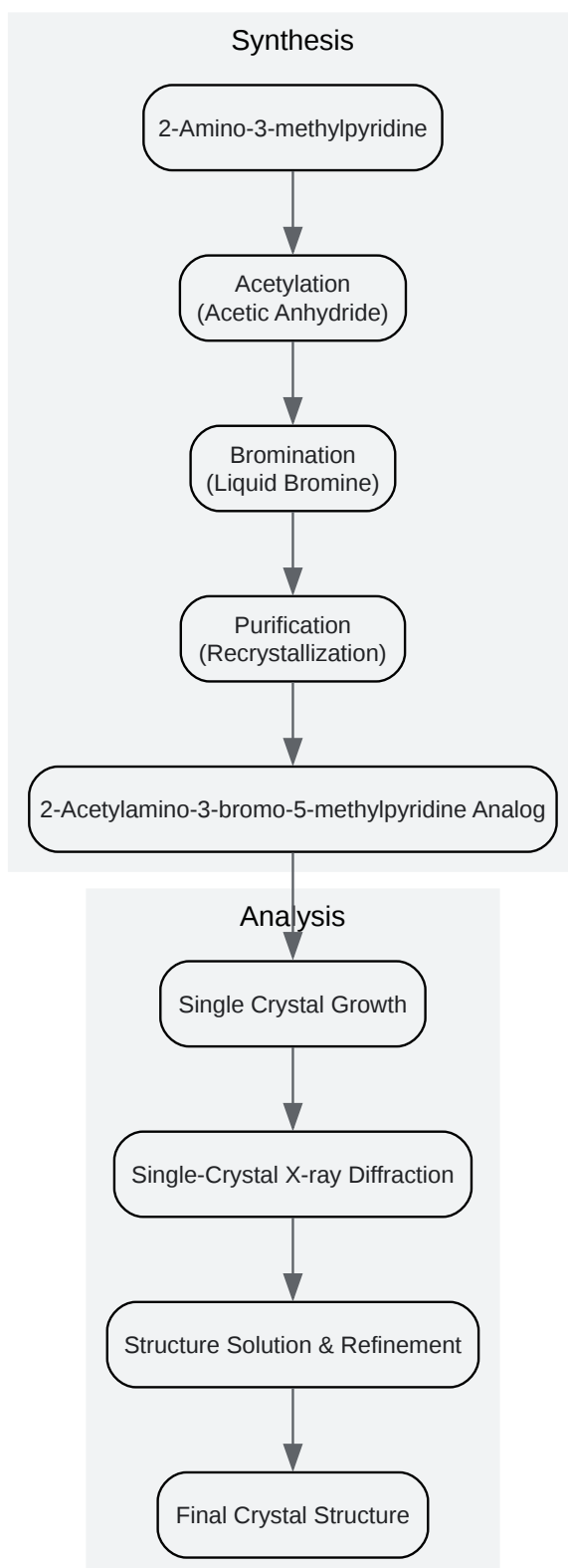
- Mount a suitable crystal on a goniometer head.[8]
- Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector.[8]
- Data is typically collected at a controlled temperature (e.g., room temperature or cryogenic temperatures).

3. Structure Solution and Refinement:

- Process the collected diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.[8]
- Refine the structural model against the experimental data using least-squares methods to obtain accurate atomic coordinates, bond lengths, and bond angles.[8]

Visualizations

Experimental Workflow for Synthesis and Analysis

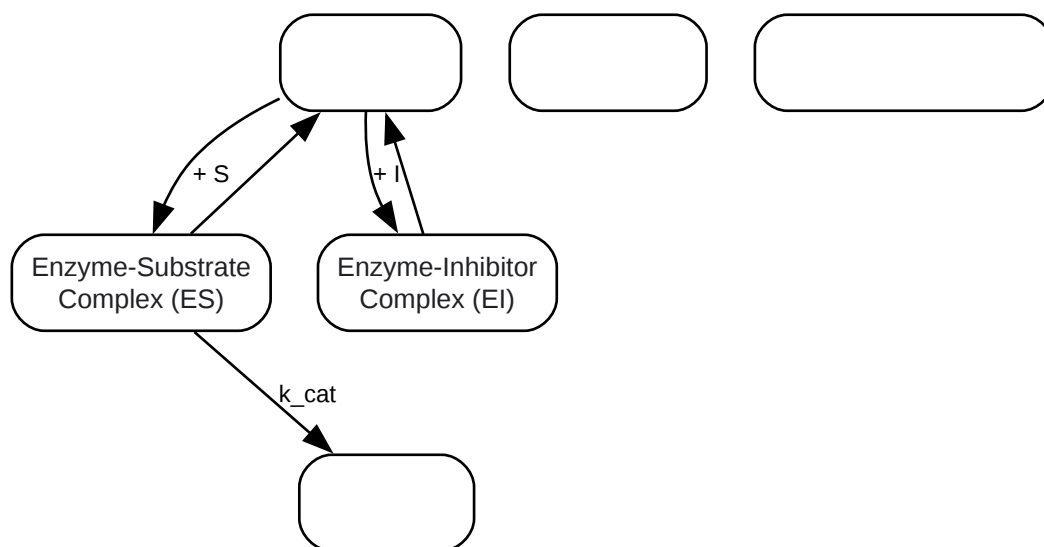


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Caption: Workflow for the synthesis and crystallographic analysis of pyridine analogs.

Logical Relationship in Drug Discovery: Enzyme Inhibition

Many pyridine derivatives exhibit biological activity through enzyme inhibition. The following diagram illustrates the concept of competitive enzyme inhibition, a common mechanism of action for drug candidates.



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